2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide
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Overview
Description
2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and a sulfonyl group, making it a subject of interest for scientific research and industrial applications.
Scientific Research Applications
2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its ability to interact with specific molecular targets and pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide typically involves multiple steps, including the formation of the thiazole ring and the introduction of the methylsulfonyl and phenylethyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved product quality and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Mechanism of Action
The mechanism by which 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)-N-(1-phenylethyl)acetamide include other thiazole derivatives and sulfonyl-containing compounds. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, as it can be tailored to meet specific needs and requirements.
Properties
IUPAC Name |
2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14(15-6-4-3-5-7-15)21-19(24)12-17-13-27-20(23-17)22-16-8-10-18(11-9-16)28(2,25)26/h3-11,13-14H,12H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIVUOXFQOCVJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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